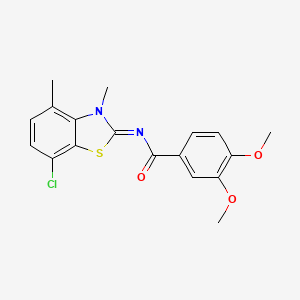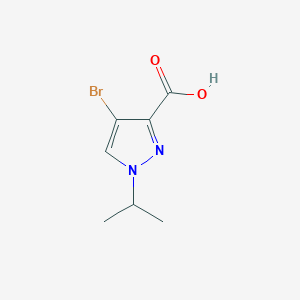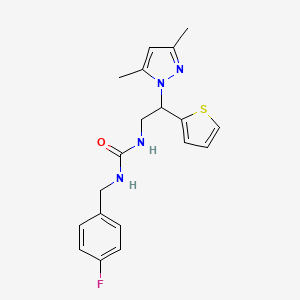![molecular formula C22H19N3OS B2390808 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863588-58-3](/img/structure/B2390808.png)
4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” is a type of N-heterocyclic compound. It’s a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been shown to have potent phosphoinositide 3-kinase (PI3K) inhibitory activity .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis
The molecular structure of these compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact details of these reactions are not available from the search results.Scientific Research Applications
Antioxidant Properties
Thiazolo[4,5-b]pyridines exhibit antioxidant activity, making them relevant in the context of oxidative stress and cellular damage. Researchers have identified novel derivatives with potent antioxidant effects, which could have implications for various health conditions .
Antimicrobial Activity
Several thiazolo[4,5-b]pyridines, including those derived from the compound , have demonstrated antimicrobial properties. These compounds may serve as potential agents against bacterial, fungal, or viral infections .
Herbicidal Effects
Certain thiazolo[4,5-b]pyridines exhibit herbicidal activity, making them candidates for weed control in agriculture. Investigating their mode of action and selectivity could lead to more effective herbicides .
Anti-inflammatory Potential
Thiazolo[4,5-b]pyridines have been explored for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and offer therapeutic options for conditions involving inflammation .
Antifungal Properties
Researchers have identified thiazolo[4,5-b]pyridines with antifungal activity. These compounds could be valuable in treating fungal infections, especially those resistant to existing antifungal drugs .
Antitumor Activity
Thiazolo[4,5-b]pyridines have shown promise as antitumor agents. Their ability to inhibit tumor growth and interact with specific cellular targets warrants further investigation for potential cancer therapies .
Histamine H3 Receptor Antagonism
Some thiazolo[4,5-b]pyridines, including derivatives of the compound , act as histamine H3 receptor antagonists. Understanding their role in modulating histamine signaling could have implications for neurological and immune-related disorders .
Mechanism of Action
properties
IUPAC Name |
4-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-20(10-4-8-16-6-2-1-3-7-16)24-18-13-11-17(12-14-18)21-25-19-9-5-15-23-22(19)27-21/h1-3,5-7,9,11-15H,4,8,10H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBTEIZHARNGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2390728.png)
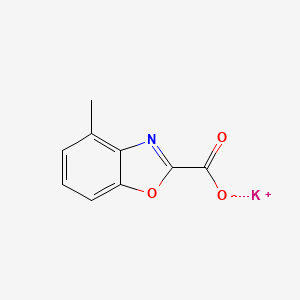

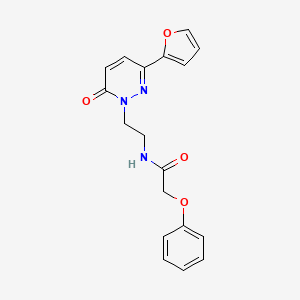
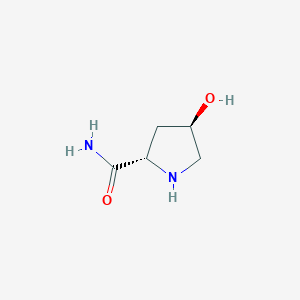
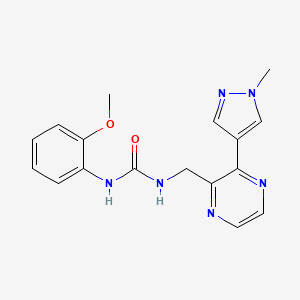
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2390737.png)
![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)
